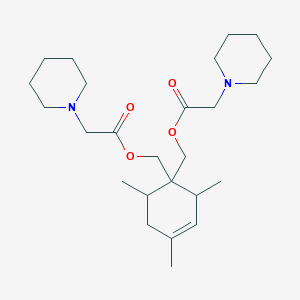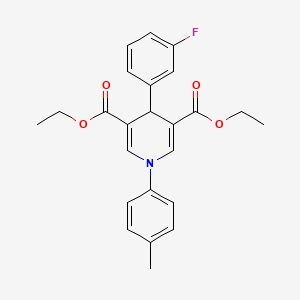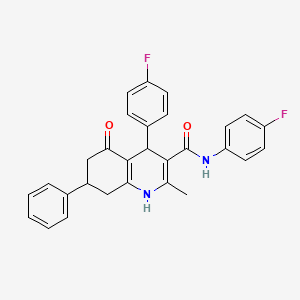![molecular formula C21H17ClINO4S B11646332 (5Z)-3-(4-chlorobenzyl)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11646332.png)
(5Z)-3-(4-chlorobenzyl)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, substituted with chlorophenyl, iodophenyl, and methoxy groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and iodophenyl groups through electrophilic aromatic substitution reactions. The methoxy and prop-2-en-1-yloxy groups are then added using nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Aplicaciones Científicas De Investigación
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Methylaervine: A β-carboline alkaloid with antifungal properties.
Uniqueness
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C21H17ClINO4S |
|---|---|
Peso molecular |
541.8 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17ClINO4S/c1-3-8-28-19-16(23)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(22)7-5-13/h3-7,9-11H,1,8,12H2,2H3/b18-11- |
Clave InChI |
RPNMBAKKIVZUIJ-WQRHYEAKSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)I)OCC=C |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)I)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)[(2-methylphenyl)amino]methylidene]amino acetate](/img/structure/B11646251.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol](/img/structure/B11646254.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide](/img/structure/B11646267.png)
![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646273.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646278.png)
![(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11646286.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11646294.png)
![3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11646297.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11646322.png)


![(5E)-5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646335.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11646344.png)

